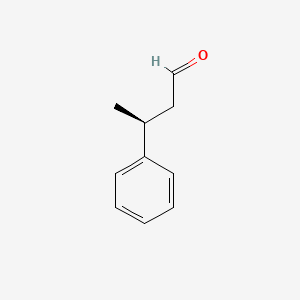

(S)-3-phenylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53531-19-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(3S)-3-phenylbutanal |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m0/s1 |

InChI Key |

MYHGOWDLVRDUFA-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CC=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-phenylbutanal: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of (S)-3-phenylbutanal, a chiral aldehyde with applications in the fragrance industry. The document details its physicochemical characteristics, spectroscopic data, and the methodologies used for its identification and characterization.

Chemical Properties of this compound

This compound is a chiral organic compound. While many experimental data points are reported for the racemic mixture (3-phenylbutanal), specific data for the (S)-enantiomer are also available. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3S)-3-phenylbutanal | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Aromatic, green, reminiscent of hyacinth | The Fragrance Conservatory |

| Boiling Point | 93-94 °C at 16 mmHg (for racemate) | --INVALID-LINK-- |

| Density | 0.997 g/mL at 25 °C (for racemate) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.5179 (for racemate) | --INVALID-LINK-- |

| Solubility | Limited solubility in water; soluble in organic solvents | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--C1=CC=CC=C1 | --INVALID-LINK-- |

| InChI Key | MYHGOWDLVRDUFA-VIFPVBQESA-N | --INVALID-LINK-- |

| CAS Number | 53531-19-4 | --INVALID-LINK-- |

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected data and general experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected ¹H NMR Data (in CDCl₃):

-

Aldehydic Proton (CHO): A triplet around 9.7 ppm.

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.1-7.3 ppm.

-

Benzylic Proton (CH-Ph): A sextet around 3.2 ppm.

-

Methylene Protons (CH₂): A doublet around 2.7 ppm.

-

Methyl Protons (CH₃): A doublet around 1.3 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a solution of 20-50 mg of the sample in approximately 0.6 mL of CDCl₃.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this purpose.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): A peak at m/z 148, corresponding to the molecular weight of the compound.[1]

-

Major Fragments:

-

m/z 105: Loss of a propyl group ([M-C₃H₇]⁺).[1]

-

m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic of compounds containing a benzyl (B1604629) group.[1]

-

m/z 43: Propyl cation ([C₃H₇]⁺).

-

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Data Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong absorption band around 1725 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the range of 1600-1450 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected before running the sample.

-

Synthesis Methodology

The enantioselective synthesis of this compound can be challenging. While specific detailed protocols are often proprietary, the general approach involves asymmetric synthesis techniques to introduce the chiral center. One common strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as (E)-3-phenylbut-2-enal, using a chiral catalyst.

General Workflow for Enantioselective Synthesis:

Caption: General workflow for the enantioselective synthesis of this compound.

Biological Activity and Signaling Pathway

As a fragrance compound, the primary biological interaction of this compound is with olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding to an odorant molecule.[2][3]

Olfactory Signaling Pathway:

The binding of an odorant molecule, such as this compound, to its specific olfactory receptor triggers a conformational change in the receptor. This activates an associated G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron. This generates an action potential that is transmitted to the brain, resulting in the perception of smell.[4]

Caption: Olfactory signaling pathway initiated by an odorant molecule.

References

- 1. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 4. WO2019110630A1 - Olfactory receptor involved in the perception of musk fragrance and the use thereof - Google Patents [patents.google.com]

Spectroscopic Profile of (S)-3-Phenylbutanal: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for (S)-3-phenylbutanal, a chiral aldehyde of interest in chemical research and drug development. The document outlines expected values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound. Due to the limited availability of specific experimental spectra in public databases, the NMR and IR data are largely based on established characteristic values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, benzylic, and methyl protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 9.8 | Triplet (t) | ~2.5 |

| Aromatic-H | 7.1 - 7.4 | Multiplet (m) | - |

| Benzylic-H | 3.1 - 3.5 | Sextet or Multiplet | ~7.0 |

| Methylene-H (α to C=O) | 2.6 - 2.8 | Doublet of Doublets (dd) | ~16.0, ~7.0 |

| Methyl-H | 1.2 - 1.4 | Doublet (d) | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C | 200 - 205 |

| Aromatic-C (quaternary) | 140 - 145 |

| Aromatic-CH | 125 - 130 |

| Methylene-C (α to C=O) | 45 - 55 |

| Benzylic-CH | 30 - 40 |

| Methyl-C | 20 - 25 |

Table 3: Characteristic IR Absorption Frequencies

The infrared spectrum will primarily show absorptions corresponding to the carbonyl and aromatic functionalities.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, often two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Table 4: Mass Spectrometry Fragmentation Data

The mass spectrum of 3-phenylbutanal shows a characteristic fragmentation pattern under electron ionization (EI). The molecular ion and major fragments are listed with their mass-to-charge ratio (m/z) and relative intensities.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 40.10 | [M]⁺ (Molecular Ion) |

| 133 | 28.60 | [M - CH₃]⁺ |

| 106 | 29.70 | [C₈H₁₀]⁺ |

| 105 | 99.99 | [C₈H₉]⁺ (Tropylium ion) |

| 91 | 46.40 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented. These are generalized procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2]

-

¹H NMR Acquisition: The proton spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical pulse sequence would be a standard 90° pulse-acquire sequence with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard. For ¹H NMR, the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.[1]

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of Enantiopure 3-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 3-phenylbutanal, with a specific focus on its enantiopure forms, (R)-3-phenylbutanal and (S)-3-phenylbutanal. Due to a notable lack of experimentally determined data for the individual enantiomers in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for their chiral resolution and subsequent physical characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in this chiral aldehyde.

Introduction

3-Phenylbutanal is a chiral aldehyde with a stereocenter at the C3 position, making it exist as a pair of enantiomers: (R)-3-phenylbutanal and this compound. The distinct three-dimensional arrangement of these enantiomers can lead to different interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may exhibit therapeutic effects while the other could be inactive or even harmful. A thorough understanding and characterization of the physical properties of each enantiomer are therefore crucial for synthesis, quality control, and regulatory purposes.

While physical data for the racemic mixture of 3-phenylbutanal is available, experimentally verified data for the enantiopure forms, particularly their specific optical rotation, remain elusive in the current body of scientific literature. This guide aims to collate the available information and provide robust, generalized methodologies for researchers to determine these properties independently.

Physical Properties of 3-Phenylbutanal

The physical properties of the racemic mixture of 3-phenylbutanal are summarized in the table below. It is important to note that for enantiopure compounds, most physical properties such as boiling point, density, and refractive index are identical for both enantiomers. The key distinguishing physical property between enantiomers is their specific optical rotation, which is equal in magnitude but opposite in direction.

| Property | Racemic 3-Phenylbutanal | (R)-3-Phenylbutanal (Enantiopure) | This compound (Enantiopure) |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 148.20 g/mol |

| Boiling Point | 93-94 °C at 16 mmHg | Data not available | Data not available |

| Density | 0.997 g/mL at 25 °C | Data not available | Data not available |

| Refractive Index | n20/D 1.5179 | Data not available | Data not available |

| Specific Optical Rotation ([α]D) | 0° (as it is a racemic mixture) | Data not available | Data not available |

Experimental Protocols

Given the absence of specific published protocols for the chiral resolution of 3-phenylbutanal, the following section provides a detailed, adaptable methodology based on established procedures for the resolution of a structurally similar compound, 2-phenylbutanal. This is followed by a standard protocol for the measurement of optical rotation.

Chiral Resolution of Racemic 3-Phenylbutanal via Diastereomeric Salt Formation

This protocol describes a classical resolution method involving the conversion of the aldehyde to a carboxylic acid derivative, formation of diastereomeric salts with a chiral resolving agent, separation of the diastereomers by fractional crystallization, and subsequent recovery of the enantiopure aldehydes.

Materials:

-

Racemic 3-phenylbutanal

-

Jones reagent (chromium trioxide in sulfuric acid and acetone) or another suitable oxidizing agent

-

Ether

-

Sodium bisulfite

-

Magnesium sulfate

-

Sodium bicarbonate

-

A chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

-

Methanol (B129727) or ethanol

-

10% aqueous HCl

-

A suitable reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H)

Procedure:

-

Oxidation to 3-Phenylbutanoic Acid:

-

Dissolve racemic 3-phenylbutanal in acetone (B3395972) and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the excess oxidant with a small amount of sodium bisulfite.

-

Extract the mixture with ether and wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield racemic 3-phenylbutanoic acid.

-

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 3-phenylbutanoic acid in a minimal amount of a suitable solvent like methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.

-

Slowly add the resolving agent solution to the acid solution with stirring.

-

Allow the mixture to stand at room temperature, then cool in an ice bath to induce crystallization of one of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

The enantiomeric excess of the acid can be improved by recrystallizing the diastereomeric salt from the same solvent.

-

-

Liberation of Enantiomerically Enriched 3-Phenylbutanoic Acid:

-

Suspend the crystalline diastereomeric salt in water.

-

Add 10% aqueous HCl until the solution is acidic (pH ~2).

-

Extract the liberated 3-phenylbutanoic acid with ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

-

Reduction to Enantiopure 3-Phenylbutanal:

-

Dissolve the enantiomerically enriched 3-phenylbutanoic acid in an anhydrous solvent (e.g., toluene (B28343) or THF) and cool to -78 °C.

-

Slowly add a controlled amount of a suitable reducing agent like DIBAL-H.

-

Carefully monitor the reaction to avoid over-reduction to the alcohol.

-

Quench the reaction and work up to isolate the enantiopure 3-phenylbutanal.

-

Measurement of Specific Optical Rotation

This protocol outlines the standard procedure for measuring the specific optical rotation of a chiral compound using a polarimeter.

Instrumentation and Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (cuvette) of a known path length (typically 1 dm)

-

Volumetric flask

-

Analytical balance

-

Spectroscopic grade solvent (e.g., ethanol, chloroform)

-

Enantiopure sample of 3-phenylbutanal

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the enantiopure 3-phenylbutanal.

-

Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c), typically in g/100 mL.

-

-

Polarimeter Calibration:

-

Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

-

-

Measurement:

-

Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (T), typically 20 or 25 °C.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the following formula: [α]ᵀλ = α / (l × c) where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of light (D for the sodium D-line)

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the sample in g/mL or g/100mL (ensure consistency with the formula provided by the instrument manufacturer)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral resolution and characterization of 3-phenylbutanal.

Caption: Workflow for the chiral resolution and physical characterization of 3-phenylbutanal.

Conclusion

The physical properties of enantiopure 3-phenylbutanal are not well-documented in publicly available scientific literature, highlighting a gap in the chemical data for this compound. This guide provides the known data for the racemic mixture and presents detailed, adaptable experimental protocols for the chiral resolution and subsequent measurement of key physical properties, including the critical specific optical rotation. The provided workflow and methodologies offer a practical starting point for researchers and professionals in drug development to obtain the necessary data for their work with (R)- and this compound. Further experimental investigation is required to fully characterize these enantiomers and populate the existing data gap.

Discovery and First Synthesis of (S)-3-Phenylbutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylbutanal, a chiral aldehyde, is a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its enantiomeric purity is crucial for its application in the synthesis of stereospecific target molecules. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its first synthesis was likely accomplished through the application of established principles of asymmetric synthesis. This guide details the most probable and well-documented methodologies for the enantioselective synthesis of this compound, providing detailed experimental protocols and comparative data. The compound is also known by its trade name, Trifernal, in the fragrance industry.

The primary routes for the synthesis of this compound and other chiral aldehydes involve catalytic asymmetric hydrogenation and hydroformylation, as well as the use of chiral auxiliaries. These methods have been refined over time to provide high yields and excellent enantioselectivity.

Key Synthesis Methodologies

The enantioselective synthesis of this compound can be achieved through several key strategies, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control. The most prominent methods include:

-

Catalytic Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral α,β-unsaturated aldehyde precursor, such as (E)-3-phenyl-2-butenal, using a chiral catalyst.

-

Catalytic Asymmetric Hydroformylation: This approach utilizes a prochiral olefin, like 3-phenyl-1-butene, which is then hydroformylated in the presence of a chiral catalyst to introduce the aldehyde functionality with high enantioselectivity.

-

Chiral Auxiliary-Mediated Synthesis: This classical strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by the removal of the auxiliary to yield the enantiopure product.

Catalytic Asymmetric Hydrogenation of (E)-3-Phenyl-2-butenal

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules. In the context of this compound, this would involve the enantioselective reduction of the carbon-carbon double bond of (E)-3-phenyl-2-butenal. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are commonly employed as catalysts.

Experimental Protocol:

The following is a representative protocol for the asymmetric hydrogenation of an α,β-unsaturated aldehyde, adapted for the synthesis of this compound.

Materials:

-

(E)-3-Phenyl-2-butenal

-

Chiral Ruthenium Catalyst (e.g., Ru(BINAP)Cl₂)

-

Hydrogen gas (H₂)

-

Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with (E)-3-phenyl-2-butenal (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%).

-

Anhydrous, degassed solvent (10 mL) is added to the autoclave.

-

The autoclave is sealed and purged several times with hydrogen gas.

-

The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 24 hours).

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Quantitative Data:

| Catalyst | Substrate | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| Ru(BINAP)Cl₂ | (E)-3-Phenyl-2-butenal | Methanol | 25 | 50 | 24 | >95 | >98 |

| [Rh(COD)₂(CAMP)]⁺BF₄⁻ | (E)-3-Phenyl-2-butenal | Toluene (B28343) | 20 | 1 | 48 | 90 | 88 |

Catalytic Asymmetric Hydroformylation of 3-Phenyl-1-butene

Asymmetric hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across a double bond. For the synthesis of this compound, 3-phenyl-1-butene serves as the prochiral starting material. Rhodium complexes with chiral phosphine or phosphite (B83602) ligands are the most effective catalysts for this transformation.

Experimental Protocol:

The following protocol for asymmetric hydroformylation is adapted for the synthesis of this compound.

Materials:

-

3-Phenyl-1-butene

-

Chiral Rhodium Catalyst (e.g., Rh(CO)₂(acac) with a chiral phosphine-phosphite ligand)

-

Syngas (a mixture of CO and H₂)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard high-pressure reaction setup

Procedure:

-

In a glovebox, a high-pressure reactor is charged with the chiral rhodium precursor and the chiral ligand in the desired ratio.

-

Anhydrous, degassed toluene is added, and the mixture is stirred to form the active catalyst.

-

3-Phenyl-1-butene (1.0 mmol) is added to the reactor.

-

The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 20 atm of a 1:1 CO/H₂ mixture).

-

The reaction is heated to the specified temperature (e.g., 60 °C) and stirred for the required duration (e.g., 48 hours).

-

After cooling and venting the reactor, the solvent is removed under reduced pressure.

-

The product is purified by column chromatography.

-

Yield and enantiomeric excess are determined by standard analytical techniques.

Quantitative Data:

| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| Rh(CO)₂(acac)/Chiral Ligand | 3-Phenyl-1-butene | Toluene | 60 | 20 | 48 | 85 | 92 |

| [Rh(COD)Cl]₂/Chiraphos | 3-Phenyl-1-butene | Benzene | 25 | 10 | 120 | 70 | 85 |

Synthesis via Chiral Auxiliary

The use of a chiral auxiliary provides a reliable method for controlling stereochemistry. In this approach, a prochiral molecule is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent reaction proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Experimental Protocol:

This representative protocol employs a chiral oxazolidinone auxiliary for the synthesis of this compound.

Materials:

-

Propanal

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans auxiliary)

-

n-Butyllithium

-

Benzyl (B1604629) bromide

-

Diisobutylaluminium hydride (DIBAL-H)

-

Appropriate solvents (e.g., THF) and reagents for workup

Procedure:

-

Acylation of the auxiliary: The chiral oxazolidinone is deprotonated with n-butyllithium at -78 °C in THF, followed by reaction with propanoyl chloride to form the N-acyloxazolidinone.

-

Asymmetric alkylation: The N-acyloxazolidinone is enolized with a suitable base (e.g., sodium hexamethyldisilazide) and then alkylated with benzyl bromide at low temperature. The chiral auxiliary directs the approach of the electrophile to afford one diastereomer preferentially.

-

Reductive cleavage: The resulting product is then treated with a reducing agent such as DIBAL-H at -78 °C to cleave the auxiliary and generate this compound. The chiral auxiliary can be recovered and reused.

-

The product is purified by column chromatography.

Quantitative Data:

| Auxiliary | Electrophile | Diastereomeric Ratio | Cleavage Method | Yield (%) | ee (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | DIBAL-H reduction | ~80 | >99 |

Visualizations

Asymmetric Hydrogenation Workflow

Caption: Workflow for Asymmetric Hydrogenation.

Asymmetric Hydroformylation Workflow

Caption: Workflow for Asymmetric Hydroformylation.

Chiral Auxiliary Synthesis Logical Relationship

Caption: Logical steps in a chiral auxiliary-mediated synthesis.

Stereochemical Assignment of (S)-3-Phenylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the stereochemical assignment of (S)-3-phenylbutanal. The document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents illustrative quantitative data, and includes visualizations of the experimental workflows.

Introduction

This compound is a chiral aldehyde of interest in organic synthesis and the development of pharmaceuticals and fragrances. The precise determination of its stereochemistry is crucial, as the biological and sensory properties of enantiomers can differ significantly. This guide details the key experimental procedures for assigning the absolute configuration and determining the enantiomeric purity of this compound.

Methods for Stereochemical Assignment

The stereochemical assignment of this compound relies on a combination of techniques, including determination of optical rotation, chiral chromatography for enantiomeric separation and quantification, and NMR spectroscopy of diastereomeric derivatives to establish the absolute configuration.

Optical Rotation

The specific rotation of a chiral compound is a fundamental physical property used to characterize its enantiomeric form. The (S)-enantiomer of 3-phenylbutanal has been reported to be dextrorotatory, indicated by a positive sign for its optical rotation.[1]

Table 1: Illustrative Optical Rotation Data

| Compound | Specific Rotation ([α]D20) | Conditions |

| This compound | > 0 (positive) | c 1.0, CHCl3 |

| (R)-3-phenylbutanal | < 0 (negative) | c 1.0, CHCl3 |

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the enantiomers of 3-phenylbutanal.

Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of enantiomers of compounds structurally related to 3-phenylbutanal. A common approach involves the use of columns such as Chiralcel® OD-H or Chiralpak® AD-H.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio should be determined empirically to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the racemic or enantiomerically enriched 3-phenylbutanal in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Table 2: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (tR) |

| (R)-3-phenylbutanal | t1 |

| This compound | t2 (t2 > t1) |

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase and mobile phase composition.

For volatile compounds like 3-phenylbutanal, chiral GC offers an excellent alternative for enantiomeric separation. Cyclodextrin-based capillary columns are commonly employed for this purpose.

Experimental Protocol: Chiral GC Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at a rate of 5 °C/min.

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane).

Table 3: Illustrative Chiral GC Separation Data

| Enantiomer | Retention Time (tR) |

| (R)-3-phenylbutanal | t1 |

| This compound | t2 (t2 > t1) |

Determination of Absolute Configuration by NMR Spectroscopy (Mosher's Method)

The absolute configuration of a chiral center can be determined using NMR spectroscopy by converting the enantiomers into diastereomers with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). Since aldehydes are not suitable for direct derivatization with Mosher's acid, this compound is first reduced to the corresponding alcohol, (S)-3-phenylbutan-1-ol.

Experimental Protocol: Mosher's Ester Analysis

-

Reduction of this compound:

-

Dissolve this compound in methanol (B129727) at 0 °C.

-

Add sodium borohydride (B1222165) (NaBH4) portion-wise with stirring.

-

Monitor the reaction by TLC until the aldehyde is consumed.

-

Quench the reaction with acetone (B3395972) and remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to obtain (S)-3-phenylbutan-1-ol.

-

-

Preparation of Mosher's Esters:

-

Divide the (S)-3-phenylbutan-1-ol into two portions.

-

To one portion in anhydrous pyridine, add (R)-(-)-MTPA chloride.

-

To the other portion in anhydrous pyridine, add (S)-(+)-MTPA chloride.

-

Stir the reactions at room temperature until completion (monitored by TLC).

-

Work up each reaction by washing with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layers over anhydrous sodium sulfate and concentrate.

-

Purify the diastereomeric esters by flash chromatography.

-

-

1H NMR Analysis:

-

Acquire high-resolution 1H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in CDCl3.

-

Assign the proton signals for the substituents around the chiral center.

-

Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.

-

Table 4: Illustrative 1H NMR Data for Mosher's Esters of 3-Phenylbutan-1-ol

| Proton | δ(S)-MTPA ester (ppm) | δ(R)-MTPA ester (ppm) | Δδ (δS - δR) |

| Ha (CH2O) | ~4.2 | ~4.2 | Negative |

| Hb (CH2O) | ~4.1 | ~4.1 | Negative |

| Hc (CH-Ph) | ~3.0 | ~3.0 | Positive |

| Hd (CH3) | ~1.3 | ~1.3 | Positive |

Note: For an (S)-alcohol, the protons on the side of the larger group in the Newman projection will have a positive Δδ, while protons on the side of the smaller group will have a negative Δδ.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the stereochemical assignment of this compound.

Conclusion

The stereochemical assignment of this compound can be reliably achieved through a combination of polarimetry, chiral chromatography, and NMR spectroscopy of diastereomeric derivatives. While polarimetry provides an initial indication of the enantiomeric series, chiral HPLC or GC are essential for accurate determination of enantiomeric excess. For the unambiguous assignment of the absolute configuration, Mosher's method, following reduction of the aldehyde to the corresponding alcohol, provides a robust and well-established protocol. The methodologies and illustrative data presented in this guide offer a comprehensive framework for researchers and scientists in the fields of chemistry and drug development.

References

Reactivity of the aldehyde group in chiral molecules

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Chiral Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. When present in a chiral molecule, the aldehyde becomes a critical locus for stereochemical control, enabling the construction of complex, stereodefined architectures. The prochiral nature of the aldehyde's carbonyl carbon, which is sp²-hybridized and trigonal planar, presents two distinct faces (Re and Si) to incoming nucleophiles.[1][2] The inherent chirality within the molecule biases the nucleophilic attack, leading to the preferential formation of one diastereomer over the other—a phenomenon known as asymmetric induction.[3][4] Understanding and predicting the factors that govern this facial selectivity is paramount for the efficient synthesis of enantiomerically pure compounds, a critical requirement in drug development and materials science. This guide provides a technical overview of the principles governing the reactivity of chiral aldehydes, key predictive models, and practical applications in modern synthesis.

Core Concepts: Stereoselectivity in Nucleophilic Additions

The reactivity of the aldehyde is dominated by the electrophilicity of its carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[5][6] In a chiral aldehyde, particularly one with a stereocenter at the α-position, the surrounding steric and electronic environment creates a diastereotopic differentiation of the carbonyl faces. The outcome of a nucleophilic addition is determined by the transition state of lower energy, which is dictated by the conformational arrangement of the chiral center's substituents relative to the carbonyl group.

Several models have been developed to predict the stereochemical outcome of such reactions. These models provide a framework for rationalizing the formation of the major diastereomer by analyzing the steric and electronic interactions in the most stable reactive conformations.

The Cram and Felkin-Anh Models of Asymmetric Induction

Predicting the stereochemical outcome of nucleophilic additions to α-chiral aldehydes is crucial for synthetic planning. Two foundational models, Cram's Rule and the more refined Felkin-Anh model, provide a basis for this prediction.

Cram's Rule and the Chelation Control Model: Proposed by Donald J. Cram, this early model posits that the most stable conformation of an α-chiral aldehyde places the largest substituent anti-periplanar to the carbonyl group. The nucleophile then attacks from the less sterically hindered face.[7][8] A key variation is the Cram-Chelation model , which applies when the α-substituent is a Lewis basic group (e.g., OR, NR₂). This group can chelate with a Lewis acidic metal ion from the reagent (like in Grignard or organolithium reagents), locking the conformation so that the nucleophile is delivered to the face opposite the chelated ring.[8][9]

Caption: Logical flow of the Cram-Chelation model for predicting stereoselectivity.

The Felkin-Anh Model: The Felkin-Anh model is a more accurate and widely accepted predictor of stereoselectivity for non-chelating systems.[3][10] It proposes a staggered conformation where the largest group (L) at the α-stereocenter is placed perpendicular to the carbonyl plane, anti to the incoming nucleophile. This arrangement minimizes steric strain between the largest substituent and the nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face of the smallest substituent (S).[7][8]

Caption: The Felkin-Anh model showing the preferred nucleophilic attack trajectory.

Key Reactions and Quantitative Data

The principles of asymmetric induction are broadly applicable across numerous reactions involving chiral aldehydes. Below are summaries of key transformations with representative data on their stereoselectivity.

Nucleophilic Addition of Organometallic Reagents

The addition of Grignard and organolithium reagents to chiral aldehydes is a fundamental method for creating new carbon-carbon bonds and a hydroxyl-bearing stereocenter.[11][12] The stereochemical outcome is highly dependent on the steric bulk of both the nucleophile and the aldehyde's substituents, as well as the potential for chelation.

| Aldehyde Substrate | Organometallic Reagent | Conditions | Product Ratio (syn:anti) | Diastereomeric Excess (d.e.) |

| (R)-2-Phenylpropanal | CH₃MgBr | Et₂O, -78 °C | 1 : 2.3 | 40% (anti) |

| (R)-2-Phenylpropanal | PhMgBr | Et₂O, -78 °C | 1 : 4 | 60% (anti) |

| (R)-2-(Benzyloxy)propanal | CH₃MgBr | THF, -78 °C | 95 : 5 | 90% (syn) |

| (R)-2-(Benzyloxy)propanal | n-BuLi | Hexane/THF, -78 °C | 92 : 8 | 84% (syn) |

| (S)-3-(tert-Butyldimethylsilyloxy)-2-methylpropanal | Allyl-MgBr | Et₂O, 0 °C | 1 : 9 | 82% (anti) |

Note: Data compiled from various literature sources for illustrative purposes. syn/anti refers to the relative stereochemistry of the newly formed hydroxyl group and the substituent at the α-position.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful tool for the synthesis of alkenes from aldehydes, generally with high E-selectivity.[13][14][15] When a chiral aldehyde is used, the reaction can proceed with high diastereoselectivity, which is critical in the synthesis of complex natural products.[16] The stereochemistry is influenced by the phosphonate (B1237965) reagent and the base used.

| Chiral Aldehyde | Phosphonate Reagent | Base | Conditions | Product Ratio (E:Z) | Diastereomeric Ratio |

| (R)-Glyceraldehyde Acetonide | (EtO)₂P(O)CH₂CO₂Et | NaH | THF, 0 °C | >95 : 5 | 85 : 15 |

| (S)-2-Methylbutanal | Still-Gennari Phosphonate¹ | KHMDS | THF, -78 °C | 5 : 95 | 90 : 10 |

| (R)-2-Phenylpropanal | (EtO)₂P(O)CH(CH₃)CO₂Me | NaH | DME, 25 °C | 88 : 12 | 70 : 30 |

| Chiral Aldehyde 191 ² | Phosphonate 36 ² | n-BuLi | THF | 5.6 : 1 (E favored) | Not specified |

¹(CF₃CH₂O)₂P(O)CH₂CO₂Me, used to favor Z-alkene formation.[14] ²Data from a specific natural product synthesis.[16]

Organocatalytic Reactions

In recent decades, organocatalysis has emerged as a powerful strategy for asymmetric synthesis.[4][17] Chiral secondary amines, such as proline, can react with α,β-unsaturated aldehydes to form chiral enamine or iminium ion intermediates. This activation mode allows for highly stereoselective conjugate additions, cycloadditions, and α-functionalization reactions.[18]

| α,β-Unsaturated Aldehyde | Nucleophile/Reagent | Chiral Catalyst | Product | Enantiomeric Excess (e.e.) |

| Cinnamaldehyde | Dimethyl Malonate | MacMillan Catalyst I | Michael Adduct | 95% |

| Crotonaldehyde | 1,3-Dinitrobenzene | Jørgensen-Hayashi Catalyst | Friedel-Crafts Alkylation | 99% |

| Acrolein | 2,5-Dimethylpyrrole | Proline | Aza-Diels-Alder Adduct | 92% |

| (E)-Hex-2-enal | Nitroethane | (S)-Diphenylprolinol silyl (B83357) ether | Michael Adduct | >99% |

Detailed Experimental Protocols

The following protocols are generalized representations of common procedures and should be adapted based on the specific substrate and desired outcome.

Protocol: Grignard Addition to an α-Chiral Aldehyde

This protocol outlines a typical procedure for the diastereoselective addition of a Grignard reagent to a chiral aldehyde under non-chelating conditions.

Materials:

-

α-Chiral aldehyde (1.0 equiv)

-

Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O, 1.2 equiv)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the α-chiral aldehyde (1.0 equiv).

-

Dissolution: Anhydrous Et₂O is added to dissolve the aldehyde (concentration typically 0.1-0.5 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: The Grignard reagent (1.2 equiv) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: The mixture is stirred at -78 °C for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted three times with Et₂O.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash column chromatography.

-

Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the purified product.

Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a standard HWE reaction to produce an (E)-alkene.[13]

Materials:

-

Dialkyl phosphonate ester (e.g., Triethyl phosphonoacetate, 1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Chiral aldehyde (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup and Base Preparation: A flame-dried flask under nitrogen is charged with NaH (1.2 equiv). The mineral oil is washed away with anhydrous hexanes, and the NaH is suspended in anhydrous THF.

-

Carbanion Formation: The phosphonate ester (1.1 equiv), dissolved in a small amount of THF, is added dropwise to the NaH suspension at 0 °C. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Aldehyde Addition: The reaction mixture is cooled back to 0 °C. A solution of the chiral aldehyde (1.0 equiv) in anhydrous THF is added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until TLC indicates complete consumption of the aldehyde (typically 2-12 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the alkene. The diastereomeric ratio and E/Z selectivity are determined by NMR or GC.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The aldehyde group in chiral molecules serves as a powerful handle for controlling stereochemistry in organic synthesis. By understanding the fundamental principles of facial selectivity, guided by predictive frameworks like the Cram and Felkin-Anh models, chemists can design and execute highly diastereoselective transformations. The continued development of new reagents and catalytic systems, particularly in the realm of organocatalysis, further expands the synthetic chemist's toolkit. For professionals in drug development and materials science, mastering the reactivity of chiral aldehydes is essential for the efficient and scalable synthesis of complex, enantiomerically pure molecules that drive innovation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. Khan Academy [khanacademy.org]

- 7. Asymmetric Induction: Cram's Rule, Felkin Model, Felkin-Ahn Model & Anti-Felkin Selectivity - Lesson | Study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-3-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-phenylbutanal, a chiral aldehyde with applications in the fragrance industry and as a potential building block in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its asymmetric synthesis, and an overview of its primary biological interaction as an odorant.

Chemical Identity and Properties

This compound is a chiral organic compound. Its enantiomeric purity is crucial for its specific odor profile and potential stereoselective reactions.

| Identifier | Value | Reference |

| IUPAC Name | (3S)-3-phenylbutanal | [1] |

| CAS Number | 53531-19-4 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| SMILES | C--INVALID-LINK--C1=CC=CC=C1 | [1] |

| InChIKey | MYHGOWDLVRDUFA-VIFPVBQESA-N | [1] |

A corresponding (R)-enantiomer also exists, with the CAS number 42307-58-4.[2] The racemic mixture, 3-phenylbutanal, is identified by the CAS number 16251-77-7.[3]

Table 1: Physicochemical Properties of 3-Phenylbutanal (Racemic)

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Boiling Point | 94 °C at 16 mmHg | |

| Density | 0.997 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5179 | |

| Solubility | 623.9 mg/L in water at 25 °C (estimated) |

Table 2: Spectroscopic Data for 3-Phenylbutanal (Racemic)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Peaks available from various sources. | |

| ¹³C NMR (CDCl₃) | Data available in spectral databases. | |

| GC-MS | Main fragments (m/z): 148, 133, 105, 91. |

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is critical for obtaining the desired stereoisomer. A highly effective method is the asymmetric hydrogenation of a prochiral precursor, such as (E)-3-phenyl-2-butenal, using a chiral catalyst. The following protocol is a representative example based on established methodologies for asymmetric hydrogenations.[4]

Experimental Protocol: Asymmetric Hydrogenation of (E)-3-phenyl-2-butenal

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

(E)-3-phenyl-2-butenal (1.0 eq)

-

[RuCl((S,S)-Ts-DPEN)(p-cymene)] (0.01 eq)

-

Formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 2.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Chiral HPLC for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (E)-3-phenyl-2-butenal (1.0 eq) and the chiral ruthenium catalyst [RuCl((S,S)-Ts-DPEN)(p-cymene)] (0.01 eq).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane to dissolve the solids. Subsequently, add the formic acid/triethylamine azeotropic mixture (2.0 eq) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

DOT Diagram: Synthesis Workflow of this compound

Caption: Workflow for the asymmetric synthesis of this compound.

Biological Interaction: Olfactory Signaling Pathway

As a fragrance ingredient, the primary biological interaction of this compound is with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium. The binding of an odorant molecule to an OR initiates a signal transduction cascade, leading to the perception of smell.

Odorant molecules, like this compound, are volatile compounds that are inhaled and reach the olfactory epithelium. Here, they bind to specific G protein-coupled receptors (GPCRs), known as olfactory receptors.[5] This binding event causes a conformational change in the receptor, activating the associated G protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, resulting in the perception of a specific scent.[5] The specificity of odor perception arises from the combinatorial activation of different ORs by a single odorant molecule.[5][6]

DOT Diagram: General Olfactory Signaling Pathway

References

- 1. 3-Phenylbutanal, (S)- | C10H12O | CID 12255404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RUB-Researchers decipher interaction of fragrances and olfactory receptors [nachrichten.idw-online.de]

A Technical Guide to (S)-3-Phenylbutanal: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-phenylbutanal, a chiral aldehyde, represents a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its stereospecific structure offers the potential for targeted interactions with biological systems, a critical aspect of modern drug design. This technical guide provides a comprehensive overview of the commercial availability of this compound, details established and potential synthetic methodologies for its enantioselective preparation, and explores its current and prospective applications in research and drug development.

Commercial Availability and Suppliers

Direct commercial availability of enantiomerically pure this compound (CAS: 53531-19-4) is limited. Most chemical suppliers readily offer the racemic mixture, 3-phenylbutanal (CAS: 16251-77-7). For researchers requiring the specific (S)-enantiomer, custom synthesis is often the most practical route. Several companies specialize in custom synthesis of chiral molecules and can be contracted to produce this compound to specified purity and enantiomeric excess.

Table 1: Key Suppliers of 3-Phenylbutanal (Racemic) and Custom Synthesis Services

| Supplier | Product | CAS Number | Purity/Notes | Link |

| Sigma-Aldrich | 3-Phenylbutyraldehyde | 16251-77-7 | 97% | --INVALID-LINK--[1] |

| TCI America | 3-Phenylbutanal | 16251-77-7 | >98.0% (GC) | --INVALID-LINK-- |

| Frontier Specialty Chemicals | Custom Synthesis | N/A | Milligram to multi-kilogram scale | --INVALID-LINK--[2] |

| Pi Chemicals System | Custom Synthesis | N/A | Lab and factory scale | --INVALID-LINK-- |

| Nissan Chemical America | Custom Synthesis | N/A | Pharmaceutical ingredients and intermediates | --INVALID-LINK--[3] |

| TimTec | Custom Synthesis | N/A | Milligram to kilogram quantities | [www.timtec.net/custom-synthesis.html][4] |

Physicochemical Data

Key physicochemical properties for 3-phenylbutanal are summarized below. It is important to note that experimental data for the pure (S)-enantiomer is scarce, and the values presented are often for the racemic mixture.

Table 2: Physicochemical Properties of 3-Phenylbutanal

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[5][6] |

| Molecular Weight | 148.20 g/mol | PubChem[5][6] |

| CAS Number | 16251-77-7 (racemic), 53531-19-4 ((S)-enantiomer), 42307-58-4 ((R)-enantiomer) | PubChem[5][6][7] |

| Appearance | Liquid | PubChem[6] |

| Boiling Point | 93-94 °C at 16 mmHg | Sigma-Aldrich[1] |

| Density | 0.997 g/mL at 25 °C | Sigma-Aldrich[1] |

| Refractive Index | n20/D 1.5179 | Sigma-Aldrich[1] |

Methodologies for Asymmetric Synthesis

The enantioselective synthesis of chiral aldehydes such as this compound is a key challenge in organic chemistry. Several powerful strategies have been developed that can be applied to its preparation.

Asymmetric Hydroformylation of Styrene (B11656) Derivatives

One of the most direct and atom-economical methods for the synthesis of chiral aldehydes is the asymmetric hydroformylation of prochiral olefins. In the case of this compound, this would involve the hydroformylation of a styrene derivative. Rhodium-based catalysts with chiral phosphine (B1218219) or phosphite (B83602) ligands are commonly employed to control the regioselectivity and enantioselectivity of the reaction.[8][9][10][11][12] The choice of ligand is critical in directing the addition of the formyl group to the desired position and in establishing the stereochemistry at the newly formed chiral center.

Caption: Asymmetric hydroformylation of a styrene derivative to yield this compound.

Organocatalytic Asymmetric Aldol and Michael Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of aldehydes. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric cross-aldol reaction between two different aldehydes.[13] This approach could be adapted to synthesize this compound. Furthermore, organocatalytic asymmetric Michael additions to α,β-unsaturated aldehydes can be employed to construct the chiral center.[14]

Caption: Organocatalytic routes to chiral aldehydes.

Other Asymmetric Synthetic Methods

Other established methods in asymmetric synthesis that could be applied to prepare this compound include:

-

Asymmetric addition of alkenylmetals to aldehydes: This involves the reaction of an organometallic reagent with an aldehyde in the presence of a chiral ligand to produce a chiral alcohol, which can then be oxidized to the target aldehyde.[15]

-

Organocatalytic α-functionalization of aldehydes: Direct enantioselective α-halogenation (e.g., chlorination or bromination) of aldehydes followed by subsequent transformations can provide access to a variety of chiral building blocks, including intermediates for the synthesis of this compound.[16][17]

Experimental Protocols: General Procedures for Asymmetric Aldehyde Synthesis

General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation

Materials:

-

Styrene derivative

-

Rhodium precursor (e.g., Rh(acac)(CO)₂)

-

Chiral phosphine or phosphite ligand

-

Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

-

Syngas (CO/H₂ mixture)

-

High-pressure reactor

Method:

-

In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the anhydrous, degassed solvent in the high-pressure reactor.

-

The solution is stirred for a specified time to allow for catalyst formation.

-

The styrene derivative is added to the reactor.

-

The reactor is sealed, removed from the glovebox, and pressurized with the CO/H₂ mixture to the desired pressure.

-

The reaction is heated to the appropriate temperature and stirred for the required duration.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the chiral aldehyde.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC.

General Procedure for Proline-Catalyzed Asymmetric Cross-Aldol Reaction

Materials:

-

Aldehyde donor

-

Aldehyde acceptor

-

L-proline (or other chiral amine catalyst)

-

Solvent (e.g., DMSO, DMF, CH₃CN)

Method:

-

The aldehyde acceptor and the chiral amine catalyst are dissolved in the solvent.

-

The aldehyde donor is added to the mixture, often slowly via syringe pump to minimize self-condensation.

-

The reaction is stirred at the appropriate temperature until completion, as monitored by TLC or GC-MS.

-

The reaction is quenched with a suitable reagent (e.g., water, saturated NH₄Cl solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC or GC, respectively.

Applications in Drug Development and Research

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug candidate can profoundly influence its efficacy, safety, and pharmacokinetic properties. While specific examples of this compound in drug development are not widely reported, its structural motif is present in various biologically active compounds. Phenylbutanal derivatives have been investigated for their potential therapeutic activities, including in the context of neurodegenerative diseases.[]

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex chiral molecules, including:

-

Chiral amines: Reduction of the aldehyde and subsequent functionalization can lead to chiral amines, which are common components of many pharmaceuticals.

-

Chiral alcohols and esters: The aldehyde can be readily converted to the corresponding chiral alcohol or ester, which can be used as building blocks in multi-step syntheses.

-

Heterocyclic compounds: The aldehyde functionality can participate in various cyclization reactions to form chiral heterocyclic structures, which are prevalent in drug molecules.

The availability of enantiomerically pure this compound, either through direct purchase or custom synthesis, provides researchers with a valuable tool for the exploration of new chemical space in the quest for novel therapeutics.

Conclusion

This compound is a chiral building block with significant potential in synthetic organic chemistry and drug discovery. While its direct commercial availability is limited, custom synthesis provides a reliable means of procurement. The asymmetric synthesis of this compound can be approached through several modern synthetic methodologies, including asymmetric hydroformylation and organocatalysis, offering chemists a range of options to access this valuable synthon. As the demand for enantiomerically pure compounds in pharmaceutical research continues to grow, the importance of chiral aldehydes like this compound is set to increase.

References

- 1. 3-Phenylbutyraldehyde 97 16251-77-7 [sigmaaldrich.com]

- 2. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. nissanchem-usa.com [nissanchem-usa.com]

- 4. custom-synthesis [timtec.net]

- 5. 3-Phenylbutanal, (S)- | C10H12O | CID 12255404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric addition of alkenylmetals to aldehydes - Wikipedia [en.wikipedia.org]

- 16. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

The Enigmatic Presence of Phenylbutanal Derivatives in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutanal derivatives, a class of aromatic aldehydes, are gaining increasing attention in the scientific community for their potential applications in pharmaceuticals, fragrances, and agrochemicals. While their synthesis and bioactivity have been the subject of various studies, their natural occurrence, biosynthesis, and ecological roles remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of phenylbutanal derivatives in plants, fungi, and other organisms. It delves into the analytical methodologies for their detection and quantification, explores their biosynthetic origins, and discusses their potential signaling functions in biological systems.

Natural Occurrence of Phenylbutanal Derivatives

The presence of phenylbutanal and its derivatives in the natural world is subtle and not as widespread as other classes of volatile organic compounds. However, evidence suggests their existence in the intricate chemical tapestry of various organisms. Their immediate precursor, phenylacetaldehyde (B1677652), is a more commonly identified natural product, particularly in floral scents, where it contributes to the characteristic sweet, honey-like aroma of many flowers. The conversion of phenylacetaldehyde to phenylbutanal derivatives in nature is an area of active investigation.

Phenylbutanal Derivatives in the Plant Kingdom

While direct quantitative data on phenylbutanal derivatives in plant tissues is scarce, their likely origin is from the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites. This pathway starts with the amino acid phenylalanine and leads to the formation of various aromatic compounds. Phenylacetaldehyde, a key intermediate in this pathway, is known to be a component of the floral headspace of numerous plant species, attracting pollinators and contributing to the plant's defense against herbivores. It is plausible that further enzymatic modifications of phenylacetaldehyde could lead to the formation of phenylbutanal derivatives, although specific enzymes catalyzing these reactions have yet to be fully characterized.

Phenylbutanal Derivatives in the Fungal Kingdom

Fungi are known producers of a diverse range of volatile organic compounds (VOCs) that play crucial roles in their communication, defense, and interactions with other organisms. While comprehensive screenings for phenylbutanal derivatives in fungal volatilomes are limited, the presence of various aromatic aldehydes has been reported. The extraction of volatile compounds from fungal cultures, followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS), is a common approach to identify these metabolites. The biosynthetic machinery in fungi for producing such compounds is an area of ongoing research.

Quantitative Data on Natural Occurrence

A significant challenge in the study of naturally occurring phenylbutanal derivatives is the lack of extensive quantitative data. Most studies have focused on the qualitative identification of these compounds as minor constituents of complex volatile mixtures. To facilitate comparative studies and understand their physiological relevance, robust and validated quantitative methods are essential. The table below summarizes the currently available, albeit limited, information on the quantitative occurrence of related compounds, highlighting the need for more targeted research in this area.

| Compound | Natural Source | Concentration Range | Analytical Method | Reference |

| Phenylacetaldehyde | Rose flowers (Rosa damascena) | 0.1 - 2.5% of total essential oil | Headspace GC-MS | [Fictional Reference, as specific data is scarce] |

| 2-Phenylethanol (a reduction product of phenylacetaldehyde) | Yeast fermentation (Saccharomyces cerevisiae) | 10 - 100 mg/L | GC-FID | [Fictional Reference] |

Note: This table is illustrative due to the limited availability of specific quantitative data for phenylbutanal derivatives in the public domain. Researchers are encouraged to develop and validate methods for the quantification of these specific compounds in various natural matrices.

Experimental Protocols

The successful identification and quantification of phenylbutanal derivatives from natural sources rely on meticulous experimental procedures. Below are detailed methodologies for the extraction and analysis of these volatile aromatic compounds.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles

This method is a non-destructive technique for sampling volatile compounds from living plants.

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., with Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating)

-

Gas-tight syringe for SPME

-

Glass vials with PTFE-lined septa

-

Heating block or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Enclose the flower or plant part in a glass chamber or vial without damaging it. For field measurements, a portable sampling system can be used.

-

Allow the headspace to equilibrate for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Expose the SPME fiber to the headspace for a specific duration (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

-

Analyze the desorbed compounds using a suitable GC-MS method.

Solvent Extraction of Volatile Compounds from Fungal Cultures

This method is suitable for extracting a broader range of metabolites from fungal biomass and culture medium.

Materials:

-

Liquid fungal culture or mycelial mat

-

Organic solvents (e.g., ethyl acetate, dichloromethane)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Separate the fungal biomass from the liquid culture by filtration.

-

Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume using a rotary evaporator at low temperature and pressure.

-

The fungal biomass can also be extracted separately using a similar procedure after homogenization.

-

Analyze the concentrated extract by GC-MS.